An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylfuran
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylfuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylfuran, also known as sylvane, is a five-membered heterocyclic aromatic compound derived from biomass, particularly from the catalytic conversion of furfural. Its unique structural and electronic properties make it a valuable building block in organic synthesis and a subject of interest in the development of biofuels and specialty chemicals. For professionals in drug development, 2-Methylfuran serves as a versatile synthon for constructing more complex molecular architectures and as a key intermediate for various pharmaceutical products. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectral characterization, and key reaction methodologies, presented in a format tailored for a scientific audience.
Physical and Spectroscopic Properties
2-Methylfuran is a colorless to light-yellow volatile liquid with a distinct ethereal or chocolate-like odor.[1][2] It is highly flammable and sparingly soluble in water but miscible with many common organic solvents.[1][3]
Physical Properties
The fundamental physical constants of 2-Methylfuran are summarized in the table below, providing a clear reference for experimental design and process chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆O | [1] |
| Molecular Weight | 82.10 g/mol | [1][2] |
| Appearance | Clear colorless to pale yellow liquid | [1][4] |
| Odor | Ethereal, chocolate-like | [1][2] |
| Boiling Point | 63-66 °C (145-151 °F) at 760 mmHg | [1][2][5] |
| Melting Point | -88.7 °C (-127.7 °F) | [1][5] |
| Density | 0.91 g/mL at 25 °C | [2][6] |
| Solubility in Water | 3.0 g/L (at 20 °C) | [4][7] |
| Vapor Pressure | 139 mmHg at 20 °C | [3][8] |
| Vapor Density | 2.8 (Air = 1) | [1][9] |
| Refractive Index (n²⁰/D) | 1.433 | [2][6] |
| Flash Point | -22 °C (-8 °F) (closed cup) | [1][8] |
| logP (Octanol/Water) | 1.85 | [1][10] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and structural elucidation of 2-Methylfuran. The following table summarizes its characteristic spectral data.
| Spectroscopy Type | Key Data Points | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.25 (m, 1H, H5), 6.23 (m, 1H, H4), 5.93 (m, 1H, H3), 2.26 (s, 3H, -CH₃) | [1] |
| ¹³C NMR | δ (ppm): 151.0 (C2), 121.5 (C5), 109.5 (C4), 106.0 (C3), 13.5 (-CH₃) | [2][9] |
| Infrared (IR) | Major peaks (cm⁻¹): 3120 (C-H stretch, aromatic), 2920 (C-H stretch, alkyl), 1590, 1500 (C=C stretch, ring), 1020 (C-O-C stretch) | [8][11] |
| Mass Spectrometry (EI) | m/z (%): 82 (M⁺, 100), 81 (60), 53 (76), 39 (66) | [2][11] |
Chemical Properties and Reactivity
The chemical behavior of 2-Methylfuran is governed by its electron-rich aromatic furan ring, which is activated by the electron-donating methyl group. This makes it significantly more reactive than benzene in several key transformations.[12] However, the furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening.[2]
Electrophilic Aromatic Substitution
2-Methylfuran readily undergoes electrophilic aromatic substitution. The methyl group at the C2 position directs incoming electrophiles to the electron-rich C5 position.[12][13] The reaction proceeds through a highly stabilized cationic intermediate. Common electrophilic substitutions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.[14] Due to the high reactivity, mild reaction conditions are often required to prevent polymerization.[2]
Diels-Alder Reaction
As a conjugated diene, 2-Methylfuran is an excellent participant in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly with electron-deficient dienophiles like maleic anhydride.[1][8] The methyl group enhances the electron-donating character of the furan ring, making it more reactive than unsubstituted furan in these cycloadditions.[12] These reactions are crucial for synthesizing bicyclic ethers, which are valuable intermediates in pharmaceutical and materials science.[1][6]
Hydrogenation
The furan ring of 2-Methylfuran can be catalytically hydrogenated. The reaction can be controlled to yield different products. Partial hydrogenation of the ring is possible, but more commonly, the process involves both hydrogenation of the ring and hydrogenolysis of the C-O bond to produce 2-methyltetrahydrofuran (MTHF), a valuable green solvent, or straight-chain alkanes, which are of interest as biofuels.[4][10][11]
Ring-Opening Reactions
Under certain conditions, particularly with strong acids or specific catalysts, the furan ring can undergo cleavage.[5] This reactivity can be harnessed to synthesize linear aliphatic compounds, making 2-Methylfuran a precursor for various acyclic molecules.[15]
A logical overview of the primary reaction pathways for 2-Methylfuran is depicted below.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for laboratory research. Below is a representative procedure for the synthesis of 2-Methylfuran from a common biomass-derived starting material, furfural.
Synthesis of 2-Methylfuran via Catalytic Hydrogenation of Furfural
This protocol describes a common laboratory-scale method for the selective hydrodeoxygenation of furfural to 2-Methylfuran using a heterogeneous catalyst and a hydrogen source.[3][16]
Materials:
-
Furfural (freshly distilled)
-
Heterogeneous catalyst (e.g., 5% Ir/C, Cu-based catalyst)[4]
-
Hydrogen source (e.g., H₂ gas or a hydrogen donor like isopropanol)[3][16]
-
Solvent (e.g., isopropanol, if not used as the H-donor)
-
High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet/outlet, and temperature controller
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Catalyst Loading and Reactor Setup: The high-pressure reactor is charged with the catalyst (e.g., 200 mg) and the solvent (e.g., 40 mL isopropanol).[16]
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all air and moisture.
-
Reactant Addition: Furfural (e.g., 2 g) is added to the reactor.[16]
-
Pressurization: If using H₂ gas, the reactor is pressurized to the desired level (e.g., 2 MPa).[16] The system is checked for leaks.
-
Reaction: The mixture is heated to the target temperature (e.g., 130-180 °C) and stirred vigorously (e.g., 700 rpm) for a set duration (e.g., 2-10 hours).[3][16] The reaction progress can be monitored by taking aliquots and analyzing them via Gas Chromatography (GC).
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.
-
Purification: The catalyst is removed from the reaction mixture by filtration. The filtrate, containing the product, solvent, and any byproducts, is then purified. Purification is typically achieved by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 63-66 °C.
-
Characterization: The identity and purity of the collected 2-Methylfuran are confirmed using standard analytical techniques such as GC-MS, ¹H NMR, and ¹³C NMR.
The workflow for this synthesis and purification process is illustrated in the diagram below.
Safety and Handling
2-Methylfuran is a highly flammable liquid and vapor, posing a significant fire and explosion risk.[2] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[17] It is classified as toxic if swallowed and fatal if inhaled.[18] Long-term exposure to air and light can lead to the formation of explosive peroxides.[7] Therefore, it is often supplied with a stabilizer like BHT.[18] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. All equipment used for handling must be properly grounded to prevent static discharge.[17]
Applications in Drug Development and Research
In the pharmaceutical industry, 2-Methylfuran is a key intermediate. Its ring can be opened to produce linear C5 synthons, or it can be functionalized through its various reaction pathways to build more complex heterocyclic systems. It is used in the synthesis of pharmaceuticals such as the antimalarial drug chloroquine and is a precursor for Vitamin B1. Its derivative, 2-methyltetrahydrofuran (MTHF), is gaining prominence as a more environmentally benign alternative to solvents like tetrahydrofuran (THF) in organic synthesis.
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